molecular formula C8H9F2NO2S B13255599 3-(Difluoromethyl)-4-methanesulfonylaniline

3-(Difluoromethyl)-4-methanesulfonylaniline

Cat. No.: B13255599
M. Wt: 221.23 g/mol
InChI Key: MAIFMIFCQAAVRF-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-methanesulfonylaniline is an organic compound that features both difluoromethyl and methanesulfonyl functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-methanesulfonylaniline typically involves the introduction of the difluoromethyl group and the methanesulfonyl group onto an aniline derivative. One common method involves the reaction of aniline with difluoromethylating agents under specific conditions to introduce the difluoromethyl group. This is followed by sulfonylation to attach the methanesulfonyl group. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-methanesulfonylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated sulfonyl aniline derivatives, while substitution reactions can produce a variety of substituted aniline compounds .

Scientific Research Applications

3-(Difluoromethyl)-4-methanesulfonylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-methanesulfonylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, while the methanesulfonyl group can influence its reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated aniline derivatives and sulfonylated aniline compounds. Examples include:

  • 3-(Trifluoromethyl)-4-methanesulfonylaniline
  • 3-(Difluoromethyl)-4-toluenesulfonylaniline

Uniqueness

3-(Difluoromethyl)-4-methanesulfonylaniline is unique due to the specific combination of the difluoromethyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring specific chemical functionalities .

Properties

Molecular Formula

C8H9F2NO2S

Molecular Weight

221.23 g/mol

IUPAC Name

3-(difluoromethyl)-4-methylsulfonylaniline

InChI

InChI=1S/C8H9F2NO2S/c1-14(12,13)7-3-2-5(11)4-6(7)8(9)10/h2-4,8H,11H2,1H3

InChI Key

MAIFMIFCQAAVRF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)C(F)F

Origin of Product

United States

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